molecular formula C37H66O7 B1248219 Rel-squamocin

Rel-squamocin

Cat. No. B1248219
M. Wt: 622.9 g/mol
InChI Key: DAEFUOXKPZLQMM-WGCJABNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-squamocin is a natural product found in Annona squamosa and Asimina triloba with data available.

Scientific Research Applications

  • Anticancer Properties :

    • Squamocin exhibits selective cytotoxicity in cancer cells, particularly in T24 bladder cancer cells, by inducing apoptosis through the activation of Bax, Bad, and caspase-3-related pathways (Yuan et al., 2006).
    • It has been shown to inhibit proliferation and induce apoptosis in leukemia cell line HL-60, through mechanisms involving caspase-3 activation and SAPK activation (Xiao-Feng Zhu et al., 2002).
  • Cell Cycle Effects :

    • In chronic myeloid leukemia (K562) cells, squamocin causes G2/M phase arrest, associated with the induction of cyclin-dependent kinase inhibitors p21 and p27 (Mei-Chin Lu et al., 2006).
  • Insecticidal Activity :

    • Squamocin has been found to induce significant morphological changes in the midgut cells of certain insects, suggesting its potential as an insecticidal agent (M. Fiaz et al., 2018).
  • Biological Activity Modification :

    • Research on the semisynthesis and biological activity of aminoacyl triesters of squamocin indicates that modifications to squamocin's structure can lead to changes in its biological activities (R. Duval et al., 2005).
    • Similarly, the synthesis of fluorescent squamocin analogues has been explored to study the specific role of hydroxyl/THF parts in targeting mitochondrial membranes (S. Derbré et al., 2005).
  • Effects on Ion Currents in Cells :

    • Squamocin has been shown to induce Ca(2+)-activated K+ current in cultured smooth muscle cells of the human coronary artery, which could have implications for vascular smooth muscle cell function (Sheng-Nan Wu et al., 2003).

properties

Molecular Formula

C37H66O7

Molecular Weight

622.9 g/mol

IUPAC Name

(2S)-4-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1R,5S)-1,5-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C37H66O7/c1-3-4-5-15-19-30(38)20-17-22-32(40)34-24-26-36(44-34)35-25-23-33(43-35)31(39)21-16-13-11-9-7-6-8-10-12-14-18-29-27-28(2)42-37(29)41/h27-28,30-36,38-40H,3-26H2,1-2H3/t28-,30-,31+,32+,33+,34+,35+,36+/m0/s1

InChI Key

DAEFUOXKPZLQMM-WGCJABNLSA-N

Isomeric SMILES

CCCCCC[C@@H](CCC[C@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCCCCC3=C[C@@H](OC3=O)C)O)O)O

Canonical SMILES

CCCCCCC(CCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O)O

synonyms

asiminacin

Origin of Product

United States

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